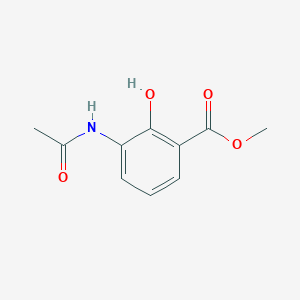

Methyl 3-acetamido-2-hydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

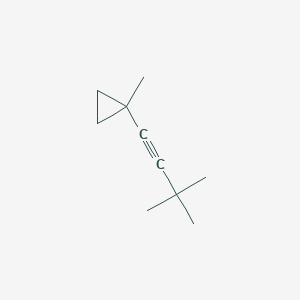

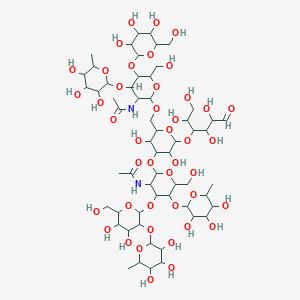

Methyl 2-Acetamido-3-hydroxybenzoate, also known as N-Acetyl-3-hydroxyanthranilic Acid Methyl Ester or 2-(Acetylamino)-3-hydroxybenzoic Acid Methyl Ester, is an intermediate in the synthesis of metabolites of Bentazon, a selective post-emergence herbicide . It has a molecular weight of 209.2 and a molecular formula of C10H11NO4 .

Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also includes 1 six-membered ring, 1 aromatic ester, and 1 aliphatic secondary amide .Physical And Chemical Properties Analysis

Methyl 2-Acetamido-3-hydroxybenzoate is a yellow solid with a melting point of 95-97°C. It is slightly soluble in chloroform and methanol .Aplicaciones Científicas De Investigación

Solubility Characteristics and Pharmaceutical Interpretation

- Methyl 3-acetamido-2-hydroxybenzoate, along with other compounds like acetaminophen and adipic acid, demonstrates non-linear van't Hoff solubility temperature plots. This behavior has significant implications in pharmaceutical contexts, particularly regarding the solubility and stability of drug formulations (Grant et al., 1984).

Interaction with Calcium Ions and Histamine Release

- The compound influences intracellular calcium concentration and histamine release in rat peritoneal mast cells. It indicates a potential role in allergic reactions and could be a basis for studying drug interactions or designing antiallergic agents (Fukugasako et al., 2003).

Structural Analysis and Pharmaceutical Activity

- Methyl 3-acetamido-2-hydroxybenzoate's single crystal X-ray structure was analyzed, highlighting its extensive hydrogen bonding and potential pharmaceutical activities. This structural analysis could guide the development of new drugs or preservatives (Sharfalddin et al., 2020).

Antibacterial Properties

- Derivatives of 3-acetamido-4-hydroxybenzoate, isolated from Microbulbifer sp., showed antibacterial activity against E. coli and methicillin-sensitive Staphylococcus aureus. This discovery could be significant for developing new antibacterial agents (Jayanetti et al., 2019).

Photodegradation in Aquatic Environments

- Studies on the photodegradation of parabens, including methyl 3-acetamido-2-hydroxybenzoate, are important for understanding their environmental impact, especially in water systems (Gmurek et al., 2015).

Influence on Nervous Conduction

- Research has explored the effects of methyl hydroxybenzoate on nervous conduction, which can have implications for understanding its neurological interactions and potential therapeutic uses (Nathan & Sears, 1961).

Modulation of Voltage- and Ligand-Gated Channels

- Alkyl p-hydroxybenzoates, including methyl 3-acetamido-2-hydroxybenzoate, affect ion channels in peripheral neuronal cells. This modulation could be relevant for designing neuroactive drugs or understanding neuropharmacological effects (Inoue et al., 1994).

Propiedades

IUPAC Name |

methyl 3-acetamido-2-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(12)11-8-5-3-4-7(9(8)13)10(14)15-2/h3-5,13H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQERLORSROTTGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-acetamido-2-hydroxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid](/img/structure/B45868.png)

![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B45870.png)

![2-Bromo-1-[4-pyridyl]ethanol](/img/structure/B45889.png)